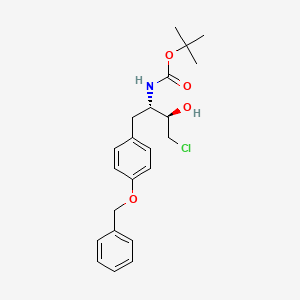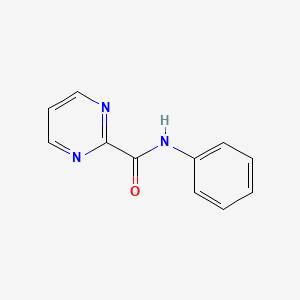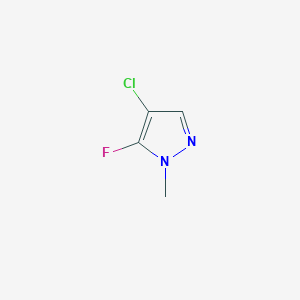
5'-O-DMTr-N6-Fmoc-dA-phosphoramidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMTr-N6-Fmoc-dA-phosphoramidite involves multiple steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of 2’-deoxyadenosine is protected using 4,4’-dimethoxytrityl chloride (DMTr-Cl) in the presence of a base such as pyridine.
Protection of the N6-amino group: The N6-amino group is protected using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA).
Phosphitylation: The 3’-hydroxyl group is phosphitylated using 2-cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite in the presence of a catalyst such as tetrazole.
Industrial Production Methods
Industrial production of 5’-O-DMTr-N6-Fmoc-dA-phosphoramidite follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
5’-O-DMTr-N6-Fmoc-dA-phosphoramidite undergoes several types of chemical reactions:
Deprotection: Removal of the DMTr and Fmoc protecting groups using acidic and basic conditions, respectively.
Coupling: Formation of phosphodiester bonds with other nucleosides during oligonucleotide synthesis.
Oxidation: Conversion of phosphite triester intermediates to phosphate triesters using oxidizing agents such as iodine.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for DMTr removal and piperidine for Fmoc removal.
Coupling: Tetrazole as a catalyst.
Oxidation: Iodine in the presence of water and pyridine.
Major Products Formed
The major products formed from these reactions are oligonucleotides with modified nucleosides, which are used for various research applications .
Applications De Recherche Scientifique
5’-O-DMTr-N6-Fmoc-dA-phosphoramidite is extensively used in scientific research:
Chemistry: Synthesis of modified oligonucleotides for studying nucleic acid chemistry.
Biology: Investigation of nucleic acid-protein interactions and the role of modified nucleosides in biological processes.
Medicine: Development of therapeutic oligonucleotides for gene therapy and antisense technology.
Industry: Production of custom oligonucleotides for research and diagnostic purposes.
Mécanisme D'action
The mechanism of action of 5’-O-DMTr-N6-Fmoc-dA-phosphoramidite involves its incorporation into oligonucleotides during solid-phase synthesis. The DMTr and Fmoc protecting groups ensure selective reactions at the desired positions. Once incorporated, the modified nucleosides can interact with proteins and enzymes, providing insights into their biological functions and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
5’-O-DMTr-N6-Bz-dA-phosphoramidite: Similar structure but with a benzoyl (Bz) protecting group instead of Fmoc.
5’-O-DMTr-N6-Ac-dA-phosphoramidite: Similar structure but with an acetyl (Ac) protecting group instead of Fmoc.
Uniqueness
5’-O-DMTr-N6-Fmoc-dA-phosphoramidite is unique due to its Fmoc protecting group, which provides distinct advantages in terms of stability and ease of removal compared to other protecting groups. This makes it particularly valuable for the synthesis of complex oligonucleotides and their subsequent applications in research .
Propriétés
Formule moléculaire |
C55H58N7O8P |
|---|---|
Poids moléculaire |
976.1 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]carbamate |
InChI |
InChI=1S/C55H58N7O8P/c1-36(2)62(37(3)4)71(68-30-14-29-56)70-48-31-50(69-49(48)33-67-55(38-15-8-7-9-16-38,39-21-25-41(64-5)26-22-39)40-23-27-42(65-6)28-24-40)61-35-59-51-52(57-34-58-53(51)61)60-54(63)66-32-47-45-19-12-10-17-43(45)44-18-11-13-20-46(44)47/h7-13,15-28,34-37,47-50H,14,30-33H2,1-6H3,(H,57,58,60,63)/t48-,49+,50+,71?/m0/s1 |
Clé InChI |
FQTBOVSKGJSPKF-HYGNTALUSA-N |
SMILES isomérique |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 |
SMILES canonique |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Nitro-[2,3'-bipyridine]-4-carbonitrile](/img/structure/B13130425.png)





![(6e)-6-Imino-1-[2-methyl-4-(propan-2-yl)phenyl]-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B13130477.png)

![tert-butyl N-[3-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]propyl]carbamate](/img/structure/B13130485.png)


